molecular formula C9H10 B14170715 Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- CAS No. 3721-64-0

Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene-

Katalognummer: B14170715
CAS-Nummer: 3721-64-0
Molekulargewicht: 118.18 g/mol
InChI-Schlüssel: MKRXKCZUFPUCCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- is a complex organic compound with the molecular formula C9H10 and a molecular weight of 118.1757 This compound is characterized by its unique structure, which includes multiple ring systems and a methylene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- typically involves multiple steps, including the formation of cyclopropane rings and the subsequent assembly of the pentalene structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism by which Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- exerts its effects involves interactions with various molecular targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- include other polycyclic hydrocarbons with multiple ring systems, such as:

Uniqueness

What sets Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene- apart from similar compounds is its specific arrangement of rings and the presence of the methylene group. This unique structure imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

3721-64-0

Molekularformel

C9H10

Molekulargewicht

118.18 g/mol

IUPAC-Name

3-methylidenetetracyclo[3.3.0.02,8.04,6]octane

InChI

InChI=1S/C9H10/c1-3-6-4-2-5-7(3)9(5)8(4)6/h4-9H,1-2H2

InChI-Schlüssel

MKRXKCZUFPUCCC-UHFFFAOYSA-N

Kanonische SMILES

C=C1C2C3C2C4C1C4C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.